molecular formula C14H19N3OS B4181892 2-(1-adamantyl)-N-1,3,4-thiadiazol-2-ylacetamide

2-(1-adamantyl)-N-1,3,4-thiadiazol-2-ylacetamide

Cat. No. B4181892
M. Wt: 277.39 g/mol
InChI Key: NRTQBOPVGRAEHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-adamantyl)-N-1,3,4-thiadiazol-2-ylacetamide, also known as AATD, is a novel compound that has shown promising results in scientific research. AATD belongs to the class of thiadiazole derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-(1-adamantyl)-N-1,3,4-thiadiazol-2-ylacetamide is not fully understood. However, it has been suggested that 2-(1-adamantyl)-N-1,3,4-thiadiazol-2-ylacetamide may inhibit the activity of various enzymes involved in cancer cell proliferation and virus replication. 2-(1-adamantyl)-N-1,3,4-thiadiazol-2-ylacetamide has been found to inhibit the activity of thymidylate synthase, which is involved in DNA synthesis, and dihydrofolate reductase, which is involved in the synthesis of folic acid. 2-(1-adamantyl)-N-1,3,4-thiadiazol-2-ylacetamide has also been shown to inhibit the activity of RNA polymerase, which is involved in virus replication.
Biochemical and Physiological Effects:
2-(1-adamantyl)-N-1,3,4-thiadiazol-2-ylacetamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-(1-adamantyl)-N-1,3,4-thiadiazol-2-ylacetamide has also been found to induce cell cycle arrest, which prevents cancer cells from dividing and proliferating. 2-(1-adamantyl)-N-1,3,4-thiadiazol-2-ylacetamide has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death. 2-(1-adamantyl)-N-1,3,4-thiadiazol-2-ylacetamide has also been found to modulate the immune system by increasing the activity of natural killer cells and T cells.

Advantages and Limitations for Lab Experiments

2-(1-adamantyl)-N-1,3,4-thiadiazol-2-ylacetamide has several advantages for lab experiments. It is a novel compound that has shown promising results in scientific research. 2-(1-adamantyl)-N-1,3,4-thiadiazol-2-ylacetamide is relatively easy to synthesize using various methods. 2-(1-adamantyl)-N-1,3,4-thiadiazol-2-ylacetamide has been extensively studied for its potential therapeutic applications. However, there are also some limitations to using 2-(1-adamantyl)-N-1,3,4-thiadiazol-2-ylacetamide in lab experiments. 2-(1-adamantyl)-N-1,3,4-thiadiazol-2-ylacetamide is a relatively new compound, and its safety and toxicity profiles are not fully understood. 2-(1-adamantyl)-N-1,3,4-thiadiazol-2-ylacetamide may also have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 2-(1-adamantyl)-N-1,3,4-thiadiazol-2-ylacetamide. One direction is to further investigate the mechanism of action of 2-(1-adamantyl)-N-1,3,4-thiadiazol-2-ylacetamide. Understanding the molecular targets of 2-(1-adamantyl)-N-1,3,4-thiadiazol-2-ylacetamide can provide insights into its therapeutic potential and help identify new targets for drug development. Another direction is to investigate the safety and toxicity profiles of 2-(1-adamantyl)-N-1,3,4-thiadiazol-2-ylacetamide. This can help determine the optimal dosage and administration route for 2-(1-adamantyl)-N-1,3,4-thiadiazol-2-ylacetamide in clinical trials. Finally, future research can focus on developing new derivatives of 2-(1-adamantyl)-N-1,3,4-thiadiazol-2-ylacetamide with improved efficacy and safety profiles.

Scientific Research Applications

2-(1-adamantyl)-N-1,3,4-thiadiazol-2-ylacetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antifungal activities. 2-(1-adamantyl)-N-1,3,4-thiadiazol-2-ylacetamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit the replication of hepatitis C virus and herpes simplex virus. 2-(1-adamantyl)-N-1,3,4-thiadiazol-2-ylacetamide has also been found to exhibit antifungal activity against Candida albicans.

properties

IUPAC Name

2-(1-adamantyl)-N-(1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS/c18-12(16-13-17-15-8-19-13)7-14-4-9-1-10(5-14)3-11(2-9)6-14/h8-11H,1-7H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTQBOPVGRAEHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=NN=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823412
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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